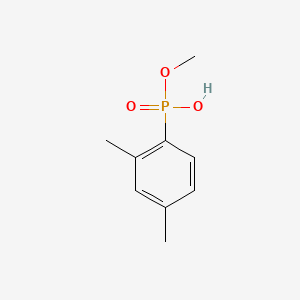

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl)-methoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMSORIHWXLZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)P(=O)(O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717891 | |

| Record name | Methyl hydrogen (2,4-dimethylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198089-62-1 | |

| Record name | Methyl hydrogen (2,4-dimethylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Phosphonic Dichloride Intermediate

2,4-Dimethylphenol reacts with PCl₃ under anhydrous conditions to form the corresponding phosphonic dichloride. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks phosphorus, displacing chloride ions. Typical conditions include:

-

Solvent : Toluene or dichloromethane

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1:1.2 (phenol:PCl₃)

-

Reaction Time : 4–6 hours

The intermediate, (2,4-dimethylphenyl)phosphonic dichloride, is isolated via vacuum distillation or column chromatography.

Step 2: Esterification with Methanol

The dichloride intermediate undergoes methanolysis to yield the target methyl ester. This step requires controlled addition of methanol to avoid exothermic side reactions:

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Temperature : Room temperature (20–25°C)

-

Molar Ratio : 1:3 (dichloride:methanol)

-

Reaction Time : 12–24 hours

Yield : 75–85% after purification by recrystallization or chromatography.

Table 1: Optimization of Two-Step Synthesis

| Parameter | Step 1 (Dichloride) | Step 2 (Esterification) |

|---|---|---|

| Temperature | 0–5°C | 20–25°C |

| Solvent | Toluene | THF |

| Key Reagent | PCl₃ | Methanol |

| Isolated Yield (%) | 90–95 | 75–85 |

Direct Esterification Using Triethyl Orthoacetate

An alternative single-step method utilizes triethyl orthoacetate as both solvent and alkoxy group donor, bypassing the dichloride intermediate. This approach, adapted from phosphonic acid esterification studies, operates under milder conditions.

Reaction Mechanism

The phosphonic acid reacts with triethyl orthoacetate via a transesterification mechanism. The orthoester acts as an acetylating agent, facilitating the substitution of acidic hydroxyl groups with methyl esters. Key steps include:

Optimized Conditions

-

Solvent : Excess triethyl orthoacetate (15–30 equiv.)

-

Temperature : 90°C (optimal for diester suppression)

-

Catalyst : None required (self-catalyzed by acid)

-

Reaction Time : 24–48 hours

Yield : 70–80% for monoester formation, with <5% diester byproduct.

Table 2: Temperature-Dependent Selectivity

| Temperature (°C) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|

| 30 | 98 | <1 |

| 60 | 92 | 3 |

| 90 | 85 | 5 |

Alternative Methods and Adaptations

Hydrolytic Stability Considerations

Trace water during synthesis can hydrolyze intermediates, necessitating strict anhydrous conditions. For example, the patent CN102276647A highlights how moisture leads to crystalline byproducts.

Comparative Analysis of Methods

Efficiency and Practicality

-

Two-Step Synthesis : Higher yields (75–85%) but requires handling corrosive PCl₃ and rigorous temperature control.

-

Orthoester Method : Simpler setup but lower yields (70–80%) and longer reaction times.

-

Phosphonyl Chloride Adaptation : Theoretically viable but unverified for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: (2,4-Dimethyl-phenyl)-phosphonic acid.

Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonic acid group can mimic phosphate groups in biological systems, leading to competitive inhibition of enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acid Esters

(a) Ethyl Methylphosphonate (VX Acid)

- Structure : Ethyl ester of methylphosphonic acid (CH₃P(O)(OH)OCH₂CH₃).

- Key Differences : Lacks the aromatic 2,4-dimethylphenyl group, resulting in lower molecular complexity.

- Synthesis: Prepared via esterification of methylphosphonic acid with ethanol, contrasting with the BBr₃-mediated dealkylation method used for methyl esters in aromatic phosphonates .

(b) Diethyl (4-Methoxybenzyl)phosphonate

- Structure : Diethyl ester with a 4-methoxybenzyl substituent (C₆H₄(OCH₃)CH₂P(O)(OCH₂CH₃)₂).

- Key Differences: The diethyl ester group enhances lipophilicity (higher Log P) compared to the monomethyl ester in the target compound. The 4-methoxybenzyl group introduces electron-donating effects, altering reactivity .

(c) (1-Methyl-1H-pyrazol-4-yl)-phosphonic Acid Diethyl Ester

- Structure : Diethyl ester with a heterocyclic pyrazole ring.

- Key Differences : The pyrazole ring increases polarity and hydrogen-bonding capacity, leading to lower Log P values compared to aromatic phenyl-based esters. Hydrolysis of this compound yields the free phosphonic acid, demonstrating the lability of ester groups under acidic conditions .

Physicochemical Properties

Table 1: Comparative Data for Phosphonic Acid Esters

| Compound | Ester Group | Substituent | Molecular Weight | pKa | Log P (Predicted) | Hydrolytic Stability |

|---|---|---|---|---|---|---|

| (2,4-Dimethylphenyl)-phosphonic acid methyl ester | Methyl | 2,4-Dimethylphenyl | 200.17 | 2.36 | ~1.8 | Moderate |

| Ethyl Methylphosphonate | Ethyl | Methyl | 124.08 | ~2.5 | ~0.5 | Low (acid-sensitive) |

| Diethyl (4-Methoxybenzyl)phosphonate | Diethyl | 4-Methoxybenzyl | 272.25 | ~3.0 | ~2.5 | High |

| (1-Methylpyrazol-4-yl)-phosphonic acid diethyl ester | Diethyl | Pyrazole | 234.18 | ~1.8 | ~1.2 | Low (HCl-sensitive) |

Key Observations :

- pKa : The target compound’s pKa (2.36) is lower than ethyl methylphosphonate (~2.5), indicating stronger acidity due to electron-withdrawing effects of the aromatic ring .

- Log P : The 2,4-dimethylphenyl group increases lipophilicity compared to aliphatic esters like ethyl methylphosphonate.

- Hydrolytic Stability : Methyl esters (e.g., target compound) are less stable under acidic conditions than diethyl esters, as shown in studies where ester-linked methacrylates degraded faster than ether-linked analogs .

Stability and Reactivity

- Hydrolysis : The methyl ester in the target compound is susceptible to hydrolysis under strongly acidic or basic conditions. In contrast, diethyl esters (e.g., diethyl (4-formylphenyl)phosphonate) exhibit slower hydrolysis rates due to steric hindrance .

- Thermal Stability : The high predicted boiling point (311.5°C) of the target compound suggests stability in high-temperature applications, comparable to aryl phosphonates like dimethyl phenyl phosphate (b.p. ~250°C) .

Biological Activity

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester, also known by its CAS number 1198089-62-1, is a phosphonic acid derivative that has garnered interest due to its potential biological activities. This compound features both a phosphonic acid group and a methyl ester, which contribute to its unique chemical reactivity and biological interactions. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular weight of this compound is approximately 200.174 g/mol. It can be synthesized through the reaction of 2,4-dimethylphenol with phosphorus trichloride followed by esterification with methanol. The reaction conditions typically involve a base such as triethylamine to neutralize hydrochloric acid produced during the synthesis.

The biological activity of this compound is largely attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interact with various enzymes and receptors, potentially acting as an inhibitor or activator of biochemical pathways. The phosphonic acid moiety can participate in competitive inhibition of enzymes that utilize phosphate substrates, influencing metabolic processes .

Antimicrobial Properties

Research indicates that phosphonic acids have significant antimicrobial properties. For instance, studies have shown that certain phosphonic acid derivatives exhibit activity against various bacterial strains. The specific activity of this compound in this context remains under investigation but aligns with the general trend observed in similar compounds .

Enzyme Interaction Studies

In vitro studies have explored the interaction of this compound with enzymes involved in metabolic pathways. These studies suggest that the compound may inhibit specific enzymes through competitive inhibition mechanisms. For example, phosphonate derivatives are known to inhibit amino acid racemases and other key metabolic enzymes .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the potential of phosphonic acids as antibacterial agents. While specific data on this compound were not detailed, the findings suggest a promising avenue for further exploration in drug development against resistant bacterial strains .

- Pharmacological Applications : Investigations into the pharmacological applications of phosphonic acids indicate their use as pro-drugs or active pharmaceutical ingredients in treating various conditions such as osteoporosis and infections. The unique structure of this compound may enhance its efficacy in these roles .

- Toxicological Assessments : Toxicological studies on related compounds have shown varying degrees of toxicity depending on the route of exposure and dosage. For example, acute oral LD50 values for similar phosphonates indicate moderate toxicity levels, suggesting that safety assessments are crucial for therapeutic applications .

Comparative Analysis

A comparison with other similar compounds reveals that this compound possesses unique characteristics due to its specific aromatic substitutions and functional groups:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both phosphonic acid and methyl ester groups | Potential enzyme inhibitor |

| Methyl phenylacetate | Simple ester without phosphonate functionality | Limited biological activity |

| 2,4-Dimethylaniline | Amino compound without phosphonate structure | Different mechanism of action |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of phosphonic acid precursors. For example, analogous phosphonic acid esters are prepared by reacting chlorinated phosphoric acid derivatives with alcohols in the presence of a base (e.g., triethylamine) to scavenge HCl . Optimization involves controlling stoichiometry, reaction temperature (typically 0–50°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming the esterification and substitution pattern. For example, NMR signals for phosphonic acid esters typically appear between 15–25 ppm .

- FT-IR : Peaks near 1250–1200 cm (P=O stretch) and 1050–950 cm (P-O-C stretch) confirm ester formation.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns revealing structural stability.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer : Phosphonic acid esters are generally sensitive to hydrolysis. Stability studies should include:

- Accelerated Degradation Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring via HPLC for degradation products (e.g., free phosphonic acid) .

- Light Sensitivity : Store in amber glass under inert gas (argon/nitrogen) to prevent photolytic decomposition.

Advanced Research Questions

Q. What analytical methods are suitable for quantifying trace impurities or degradation products in this compound?

- Methodological Answer :

- HPLC-UV/MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for separation. Detect impurities at sub-ppm levels using tandem MS .

- GC-FID : For volatile byproducts, employ a DB-5 column and temperature gradient (50–300°C). Validate against certified reference standards (e.g., DIN 38407-22 protocols) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (e.g., P-O vs. C-O cleavage).

- Docking Studies : Simulate interactions with enzymes (e.g., cholinesterase) using AutoDock Vina. Focus on hydrogen bonding between the phosphoryl oxygen and catalytic serine residues .

Q. What are the mechanistic implications of the compound’s stereoelectronic effects on its phosphonate group?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to analyze torsional angles and steric hindrance around the phosphonate moiety. Compare with analogs (e.g., diethyl esters) to assess conformational flexibility .

- Hammett Studies : Substitute the phenyl ring with electron-donating/withdrawing groups to correlate substituent effects with hydrolysis rates.

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

- First Aid : For dermal exposure, wash with soap/water for 15 minutes. Seek medical attention if cholinesterase inhibition symptoms (e.g., muscle spasms) occur .

Q. How can researchers identify and mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables (e.g., reagent ratios, solvent volume). Analyze via ANOVA to identify critical factors.

- In-line Monitoring : Implement FT-IR or Raman spectroscopy for real-time reaction tracking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.